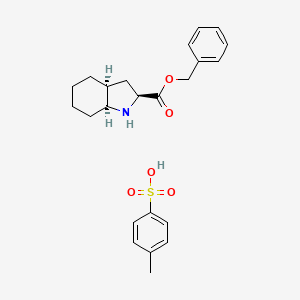

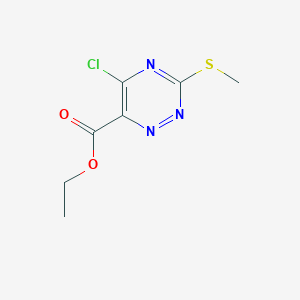

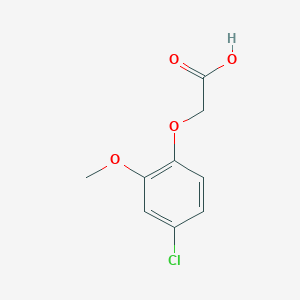

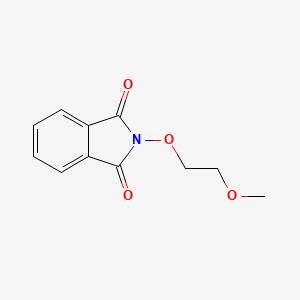

2-(2-methoxyethoxy)-2,3-dihydro-1H-isoindole-1,3-dione

Vue d'ensemble

Description

The compound seems to be a derivative of 2-(2-Methoxyethoxy)ethanol, which is an industrial solvent and is also commonly used as a fuel system icing inhibitor (FSII) in jet fuels . It is a clear, colorless, hygroscopic liquid .

Synthesis Analysis

While specific synthesis information for the requested compound is not available, a related compound, poly [bis ( (methoxyethoxy)ethoxy)phosphazene] (MEEP), has been synthesized in two steps . The first step involves the synthesis of polydichlorophosphazenes (PDCP) from hexachlorocyclo triphosphazene using AlCl3 as a catalyst by ring opening polymerization. In the second step, PDCP chlorines are substituted by 2 (2-methoxyethoxyethoxy) moiety .Applications De Recherche Scientifique

Synthesis and Chemical Properties

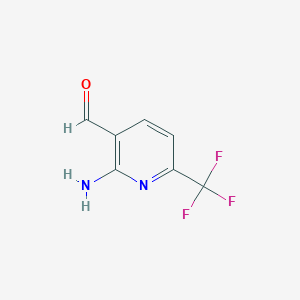

- The formation of tetrahydroisoindoles through palladium-catalyzed hydride reduction of isoindolines demonstrates a method for producing derivatives of isoindole-1,3-dione. This study highlights the differences in reactivity and aromaticity between isoindoles and indoles, suggesting potential for chemical manipulation and application in synthesis (Hou et al., 2007).

- Isoindole-1,3-dione derivatives exhibit a range of reactivities, forming compounds with varying substituents and structures. Such diversity underlines their utility in synthetic chemistry and potential in material science (Zhu et al., 2005).

Potential Applications in Materials Science

- A computational electrochemistry study of isoindole-4,7-dione derivatives as candidates for organic cathode materials in lithium-ion batteries emphasizes their redox behavior and potential application in energy storage solutions (Karlsson et al., 2012).

- The synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 3-sulfolene introduces a pathway for creating novel compounds that could find applications in material science and medicinal chemistry (Tan et al., 2016).

Biological Studies

- Isoindoline-1,3-dione derivatives have been studied for their affinity to serotonin receptors and phosphodiesterase 10A inhibition, showcasing their potential as antipsychotics. This reflects the broader utility of the compound class in pharmaceutical research, beyond the scope of direct drug use or side effects (Czopek et al., 2020).

Structural Analysis

- Detailed structural and conformational analyses of 1H-Isoindole-1,3(2H)-dione derivatives using techniques like X-ray diffraction and vibrational spectroscopy contribute to our understanding of their molecular properties, essential for designing compounds with specific functions (Torrico-Vallejos et al., 2010).

Propriétés

IUPAC Name |

2-(2-methoxyethoxy)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-15-6-7-16-12-10(13)8-4-2-3-5-9(8)11(12)14/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZTZHLOKNNTGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCON1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512941 | |

| Record name | 2-(2-Methoxyethoxy)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methoxyethoxy)-2,3-dihydro-1H-isoindole-1,3-dione | |

CAS RN |

54149-18-7 | |

| Record name | 2-(2-Methoxyethoxy)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.